

A Comparative Guide to the Insecticidal Activities of JBIR-15 and Aspochracin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the insecticidal properties of two related fungal metabolites: **JBIR-15** and aspochracin. While structurally similar, the available data indicates a significant divergence in their biological activity. This document summarizes the existing experimental data, proposes potential mechanisms of action, and offers detailed protocols for insecticidal bioassays.

Introduction to JBIR-15 and Aspochracin

Aspochracin is a cyclotripeptide produced by the fungus Aspergillus ochraceus. It is composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, with an octatrienoic acid side chain. It has been identified as an insecticidal metabolite.[1][2] **JBIR-15**, isolated from a spongederived fungus, Aspergillus sclerotiorum, is a derivative of aspochracin.[3] The key structural difference is the substitution of N-methyl alanine in aspochracin with alanine in **JBIR-15**, making it an N-demethylated analog.[3] This seemingly minor structural change appears to have a profound impact on the insecticidal activity of the molecule.

Comparative Analysis of Insecticidal Activity

Direct comparative studies evaluating the insecticidal activity of **JBIR-15** and aspochracin under identical conditions are not available in the current body of scientific literature. However, by collating data from separate studies, a qualitative comparison can be made.

Aspochracin: A Confirmed Insecticidal Metabolite

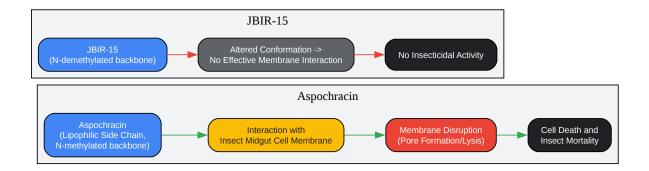
Aspochracin has demonstrated clear insecticidal effects against several insect species. Early studies identified its contact toxicity against the first instar larvae and eggs of the silkworm (Bombyx mori).[3] Further research indicated that the unsaturated octatrienoic acid side chain is critical for its biological activity; saturation of this chain in the form of hexahydroaspochracin leads to a complete loss of insecticidal properties.[3]

JBIR-15: An Apparent Lack of Insecticidal Activity

In contrast to aspochracin, available information suggests that **JBIR-15** is largely inactive as an insecticide. One study reported that **JBIR-15** is non-toxic to insects, although the specific insect species and the concentrations tested were not detailed.[4] Another report indicated that **JBIR-15** showed no cytotoxic effects at concentrations up to 50 μ g/ml. While this does not directly measure insecticidal activity, it supports the observation of its low general toxicity. The lack of published data on any insecticidal properties of **JBIR-15**, despite its characterization as an aspochracin derivative, further suggests its inactivity.

Data Presentation

The following table summarizes the available qualitative and quantitative data on the insecticidal activity of **JBIR-15** and aspochracin.



Feature	JBIR-15	Aspochracin
Chemical Structure	N-demethyl aspochracin	Cyclotripeptide with an octatrienoic acid side chain
Source	Aspergillus sclerotiorum (sponge-derived)	Aspergillus ochraceus
Reported Insecticidal Activity	Reported as non-toxic to insects.[4]	Confirmed insecticidal activity. [1][3]
Target Insects	Not specified in reports of non-toxicity.	Silkworm (Bombyx mori), Fall webworm (Hyphantria cunea) [1]
Mode of Action	Not applicable due to lack of activity.	Contact toxicity against larvae and eggs.[3]
Quantitative Data	No LC50 or LD50 values reported.	Minimal effective concentration by injection in silkworm larvae: 17 μg/g.[1]
Structure-Activity Notes	The absence of the N-methyl group on the alanine residue appears to abolish insecticidal activity.	The triene in the side chain is essential for activity.[3]

Proposed Mechanism of Action

While the precise molecular target of aspochracin has not been elucidated, the mechanism of action for other cyclic peptides with insecticidal properties, such as cyclotides, involves membrane disruption.[5][6] It is hypothesized that these peptides interact with and disrupt the cell membranes of the insect midgut, leading to cell lysis and insect death.[6] Given its cyclic peptide structure, aspochracin may share a similar mechanism. The N-methylation of peptide backbones can influence the molecule's conformation and lipophilicity, which in turn can affect its ability to interact with and traverse cell membranes. The lack of the N-methyl group in **JBIR-15** may alter its conformation in a way that prevents effective membrane interaction, thus explaining its lack of insecticidal activity.

Click to download full resolution via product page

Caption: Proposed mechanism of aspochracin via membrane disruption and the potential reason for **JBIR-15**'s inactivity.

Experimental Protocols

For researchers wishing to conduct their own comparative studies, the following are detailed methodologies for common insecticidal bioassays.

Larval Contact Toxicity Bioassay

This assay is suitable for determining the lethal concentration (LC50) of a compound when insects are exposed to a treated surface.

Materials:

- Test insects (e.g., 3rd instar larvae of Spodoptera frugiperda)
- Test compounds (JBIR-15, aspochracin)
- Solvent (e.g., acetone, DMSO)
- Distilled water with 0.1% Triton X-100
- Petri dishes (9 cm diameter)

- Micropipettes
- Incubator (25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod)

Procedure:

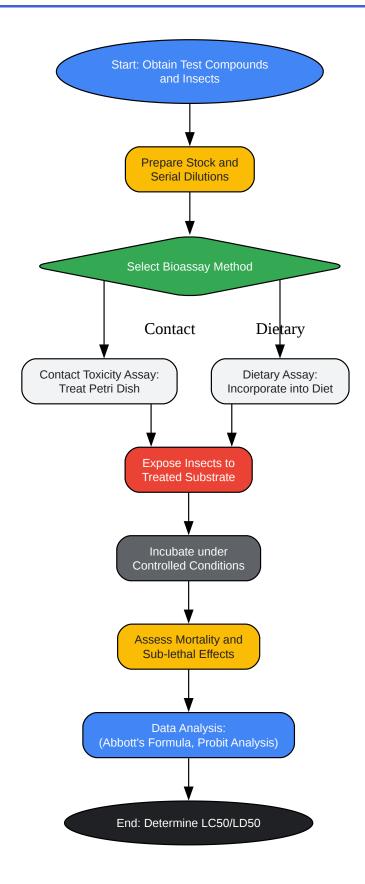
- Preparation of Test Solutions: Prepare a stock solution of each compound in the chosen solvent. Make serial dilutions to obtain a range of 5-7 test concentrations. A control solution with only the solvent and a blank control with only distilled water/Triton X-100 should also be prepared.
- Treatment of Petri Dishes: Apply 1 mL of each test solution to a separate Petri dish. Gently swirl the dish to ensure an even coating. Allow the solvent to evaporate completely in a fume hood, leaving a film of the test compound.
- Insect Exposure: Place 10-15 larvae in each treated Petri dish. Provide a small piece of artificial diet for food.
- Incubation: Place the sealed Petri dishes in an incubator under the specified conditions.
- Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours postexposure. Larvae are considered dead if they do not move when prodded with a fine brush.
- Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 values using probit analysis.

Dietary Bioassay

This method assesses the toxicity of a compound when ingested by the insect.

Materials:

- Test insects (e.g., neonate larvae of Helicoverpa armigera)
- · Artificial insect diet
- Test compounds



- Solvent
- Multi-well plates (e.g., 24-well)

Procedure:

- Preparation of Treated Diet: Prepare serial dilutions of the test compounds. Add a specific
 volume of each dilution to the molten artificial diet just before it solidifies. Mix thoroughly to
 ensure a uniform concentration. A control diet with only the solvent should also be prepared.
- Dispensing Diet: Dispense the treated diet into the wells of the multi-well plates.
- Insect Infestation: Place one larva into each well.
- Incubation: Seal the plates and place them in an incubator.
- Mortality and Growth Inhibition Assessment: After 7-10 days, record larval mortality and the weight of surviving larvae.
- Data Analysis: Calculate LC50 and growth inhibition (GI50) values.

Click to download full resolution via product page

Caption: A generalized workflow for conducting insecticidal bioassays.

Conclusion

The comparison between **JBIR-15** and aspochracin highlights a critical structure-activity relationship, where the N-demethylation at the alanine residue appears to completely abolish the insecticidal properties observed in aspochracin. While aspochracin shows potential as a natural insecticide, **JBIR-15** does not appear to be a viable candidate. Further research is warranted to elucidate the precise molecular target of aspochracin and to confirm the lack of insecticidal activity of **JBIR-15** against a broader range of insect pests. Such studies would provide valuable insights into the rational design of novel peptide-based insecticides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. Identification and Structural Characterization of Novel Cyclotide with Activity against an Insect Pest of Sugar Cane PMC [pmc.ncbi.nlm.nih.gov]
- 6. Host-Defense Activities of Cyclotides PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Insecticidal Activities of JBIR-15 and Aspochracin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608171#comparing-the-insecticidal-activity-of-jbir-15-and-aspochracin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com